2,5-dimethyl-N-(5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-3-carboxamide
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Overview
Description
2,5-dimethyl-N-(5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-3-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by its unique structure, which includes a furan ring, a thiadiazole ring, and a piperidine moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-(5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-3-carboxamide typically involves multiple steps:
Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the 1,3,4-thiadiazole ring.
Attachment of the Piperidine Moiety: The piperidine ring is introduced through a nucleophilic substitution reaction, where the piperidine derivative reacts with an appropriate electrophile.
Formation of the Furan Ring: The furan ring is synthesized through a cyclization reaction involving suitable starting materials.
Final Coupling: The final step involves coupling the furan ring with the thiadiazole ring and the piperidine moiety under specific reaction conditions, such as the use of coupling agents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow synthesis, automated reactors, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-N-(5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of the compound.
Scientific Research Applications
2,5-dimethyl-N-(5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N-(5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
- 2,5-dimethyl-N-(5-(2-oxoethylthio)-1,3,4-thiadiazol-2-yl)furan-3-carboxamide
- 2,5-dimethyl-N-(5-(4-methylpiperidin-1-yl)-1,3,4-thiadiazol-2-yl)furan-3-carboxamide
Uniqueness
2,5-dimethyl-N-(5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-3-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
2,5-dimethyl-N-[5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S2/c1-10-4-6-21(7-5-10)14(22)9-25-17-20-19-16(26-17)18-15(23)13-8-11(2)24-12(13)3/h8,10H,4-7,9H2,1-3H3,(H,18,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGEGXUWAMQSTFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NN=C(S2)NC(=O)C3=C(OC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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